
(2R)-2-(dimethylamino)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(dimethylamino)butanedioic acid is an organic compound with a chiral center, making it an enantiomerically pure substance
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(dimethylamino)butanedioic acid typically involves the reaction of dimethylamine with a suitable precursor, such as a butanedioic acid derivative. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired enantiomer is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The process may also include steps for purification and crystallization to isolate the desired compound.
化学反応の分析
Types of Reactions
(2R)-2-(dimethylamino)butanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, (2R)-2-(dimethylamino)butanedioic acid is used as a chiral building block for the synthesis of more complex molecules. Its enantiomeric purity makes it valuable for studying stereochemistry and chiral catalysis.
Biology
In biology, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also serve as a model compound for studying enzyme-substrate interactions and metabolic pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways, offering potential therapeutic benefits.
Industry
In industry, this compound can be used in the production of materials with specific properties. For example, it may be used in the synthesis of polymers or as a component in specialty chemicals.
作用機序
The mechanism of action of (2R)-2-(dimethylamino)butanedioic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function.
類似化合物との比較
Similar Compounds
Dimethyl acetylenedicarboxylate: An organic compound with similar functional groups but different structural features.
Methyl propiolate: Another compound with a similar functional group but different reactivity and applications.
Uniqueness
(2R)-2-(dimethylamino)butanedioic acid is unique due to its chiral center and specific functional groups. This combination of features makes it valuable for applications requiring enantiomeric purity and specific reactivity.
特性
分子式 |
C6H11NO4 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
(2R)-2-(dimethylamino)butanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-7(2)4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)(H,10,11)/t4-/m1/s1 |
InChIキー |
AXWJKQDGIVWVEW-SCSAIBSYSA-N |
異性体SMILES |
CN(C)[C@H](CC(=O)O)C(=O)O |
正規SMILES |
CN(C)C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




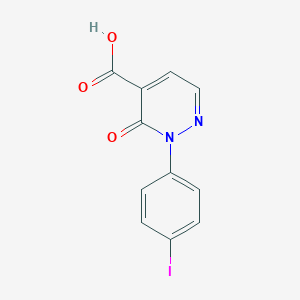
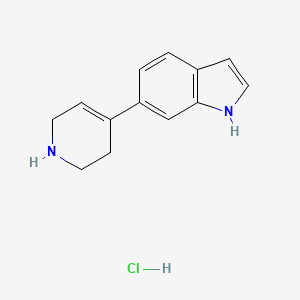
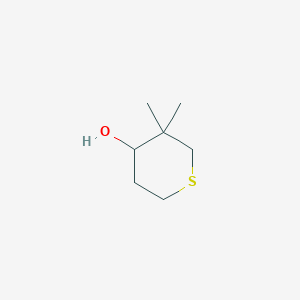
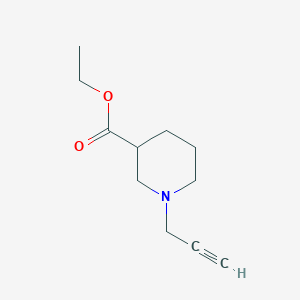
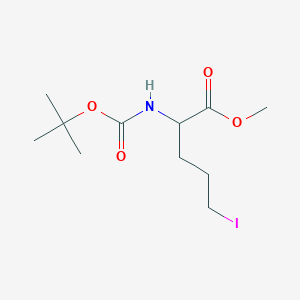
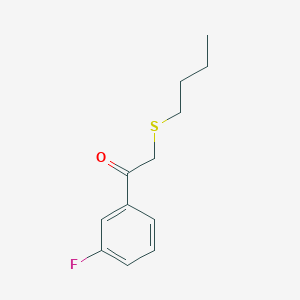
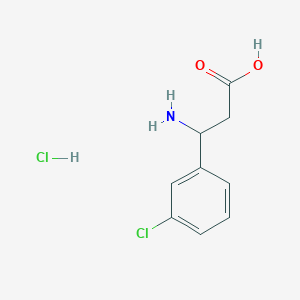
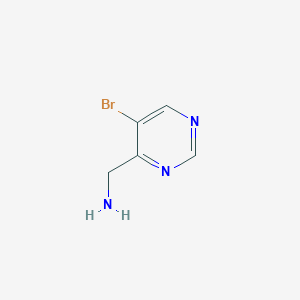
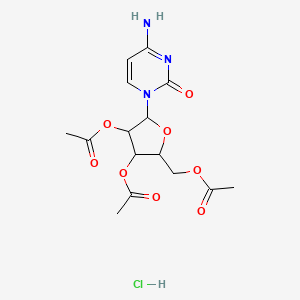
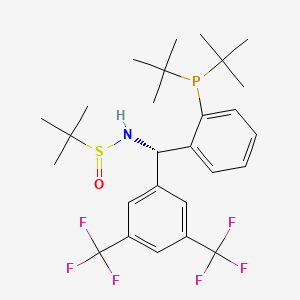
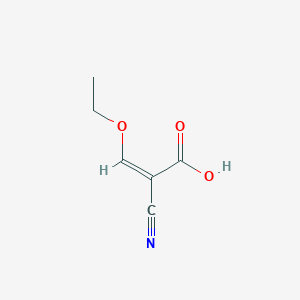
![2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B13649842.png)
